![molecular formula C19H21N3O3S B4853034 N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4853034.png)
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as NSC-319726 or CI-994 and has been studied extensively for its ability to inhibit histone deacetylase (HDAC) activity.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide works by inhibiting HDAC activity, which leads to changes in gene expression and cell differentiation. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting HDAC activity, N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide can induce changes in gene expression and cell differentiation, which can lead to cell death in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to induce cell death in cancer cell lines and inhibit tumor growth. It has also been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide include studying its potential therapeutic effects in other diseases, such as autoimmune diseases and infectious diseases. Additionally, research could focus on developing more potent and selective HDAC inhibitors based on the structure of N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit HDAC activity, which can lead to changes in gene expression and cell differentiation. This compound has been studied in various cancer cell lines and has shown promising results in inducing cell death and inhibiting tumor growth. Additionally, N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-18(22(26(2,24)25)17-7-5-4-6-8-17)19(23)21-16-11-9-15(10-12-16)13-14-20/h4-12,18H,3,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOJBAQEXDEMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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